3-(1H-benzimidazol-1-yl)-2,6-piperidinedione
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Overview
Description
3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a benzodiazole ring fused to a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves the reaction of a benzimidazole derivative with a piperidine-2,6-dione precursor. One common method includes the condensation of 1H-benzimidazole with glutarimide under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzodiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole or piperidine derivatives .
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in modulating specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and piperidine derivatives, such as:
- 3-(4-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione
- 3-(5-bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione .
Uniqueness
What sets 3-(1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione apart is its unique combination of the benzodiazole and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-6-5-10(12(17)14-11)15-7-13-8-3-1-2-4-9(8)15/h1-4,7,10H,5-6H2,(H,14,16,17) |
InChI Key |
BAKPTAUWMLOPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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